molecular formula C12H13N3O B2553636 5-Acetyl-2-(allylamino)-6-methylnicotinonitrile CAS No. 303146-92-1

5-Acetyl-2-(allylamino)-6-methylnicotinonitrile

Cat. No. B2553636
CAS RN: 303146-92-1
M. Wt: 215.256
InChI Key: NQVSFGBLPRFADC-UHFFFAOYSA-N
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Description

5-Acetyl-2-(allylamino)-6-methylnicotinonitrile, also known as 5-AA-6-MNN, is a synthetic organic compound with a unique structure that has potential applications in scientific research. Its structure consists of a five-carbon acetyl group attached to a six-carbon aromatic ring, with a nitrogen atom connecting the two. The compound is relatively new and has not been extensively studied, but research has suggested that it may have a wide range of applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The acetylation of amino-nicotinonitriles leads to the formation of various heterocyclic compounds. For instance, the work by Deyanov et al. (1992) demonstrates the synthesis of 1-aryl-1,4-dihydro-2,7-dimethyl-4-oxopyrido[2,3-d]pyrimidines from N-acetyl-2-arylamino-5-carbethoxy-6-methylnicotinonitriles. This process involves acetylation followed by cyclization under the influence of hydrogen chloride, showcasing the chemical versatility of acetylated amino-nicotinonitriles in generating complex heterocyclic systems (Deyanov, Gavrilov, & Konshin, 1992).

Antimicrobial Activity

Research by Rahman et al. (2003) explored the antimicrobial potential of compounds derived from ortho-aminonitrile, including those synthesized through reactions involving allylamine in acetonitrile. This study indicates the broader applicability of such compounds in medicinal chemistry, particularly in the search for new antibacterial and antifungal agents (Rahman, Chowdhury, Bhuiyan, Hossain, & Uddin, 2003).

Novel Synthetic Methodologies

A notable advancement in synthetic chemistry involving 5-Acetyl-2-(allylamino)-6-methylnicotinonitrile derivatives is presented by Komkov et al. (2021), where the reaction of 6-(R-amino)-5-acetyl-4-methylsulfonyl-2-phenylpyrimidines with amines was studied. This research highlights the development of new pathways for synthesizing pyrido[2,3-d]pyrimidin-5(8H)-ones, indicating the compound's role in facilitating novel synthetic routes for complex molecules (Komkov, Baranin, Dmitrenok, Kolotyrkina, & Zavarzin, 2021).

properties

IUPAC Name

5-acetyl-6-methyl-2-(prop-2-enylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-4-5-14-12-10(7-13)6-11(9(3)16)8(2)15-12/h4,6H,1,5H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVSFGBLPRFADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)NCC=C)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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